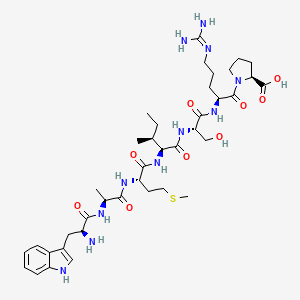
L-Tryptophyl-L-alanyl-L-methionyl-L-isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tryptophyl-L-alanyl-L-methionyl-L-isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The process generally includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the growing peptide chain anchored to a solid resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency, yield, and purity, and may include automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Mutagenic primers and DNA polymerase for site-directed mutagenesis.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiol groups.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
Chemistry: As building blocks for more complex molecules.
Biology: As tools for studying protein-protein interactions and signaling pathways.
Medicine: As potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.
Industry: As components in cosmetics, food additives, and agricultural products.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They may interact with molecular targets such as:
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Enzymes: Inhibiting or activating enzymes involved in metabolic processes.
Ion Channels: Modulating the activity of ion channels to affect cellular excitability.
Comparison with Similar Compounds
Similar Compounds
L-Tryptophyl-L-alanyl-L-methionyl-L-isoleucyl-L-seryl-L-ornithyl-L-proline: A similar peptide without the diaminomethylidene modification.
L-Tryptophyl-L-alanyl-L-methionyl-L-isoleucyl-L-seryl-L-lysyl-L-proline: A peptide with lysine instead of ornithine.
Uniqueness
L-Tryptophyl-L-alanyl-L-methionyl-L-isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is unique due to the presence of the diaminomethylidene modification on the ornithine residue, which may confer specific biological activities or stability properties.
Properties
CAS No. |
403984-05-4 |
|---|---|
Molecular Formula |
C39H61N11O9S |
Molecular Weight |
860.0 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C39H61N11O9S/c1-5-21(2)31(36(56)48-29(20-51)35(55)47-28(12-8-15-43-39(41)42)37(57)50-16-9-13-30(50)38(58)59)49-34(54)27(14-17-60-4)46-32(52)22(3)45-33(53)25(40)18-23-19-44-26-11-7-6-10-24(23)26/h6-7,10-11,19,21-22,25,27-31,44,51H,5,8-9,12-18,20,40H2,1-4H3,(H,45,53)(H,46,52)(H,47,55)(H,48,56)(H,49,54)(H,58,59)(H4,41,42,43)/t21-,22-,25-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
ZNTFSEMOATXDTN-QGQDSTRHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















